molecular formula C16H14N2S2 B5826275 N-(2,5-dimethylphenyl)-1,3-benzothiazole-2-carbothioamide

N-(2,5-dimethylphenyl)-1,3-benzothiazole-2-carbothioamide

Cat. No.: B5826275
M. Wt: 298.4 g/mol
InChI Key: GDMIAWUYHCVBAV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1,3-benzothiazole-2-carbothioamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzothiazole ring and a carbothioamide group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1,3-benzothiazole-2-carbothioamide typically involves the reaction of 2-aminobenzothiazole with 2,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1,3-benzothiazole-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1,3-benzothiazole-2-carbothioamide involves its interaction with various molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and other biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it interferes with the cell wall synthesis and protein function in pathogens .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide
  • N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Uniqueness

N-(2,5-dimethylphenyl)-1,3-benzothiazole-2-carbothioamide stands out due to its unique combination of a benzothiazole ring and a carbothioamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new antimicrobial agents and materials.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1,3-benzothiazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S2/c1-10-7-8-11(2)13(9-10)17-15(19)16-18-12-5-3-4-6-14(12)20-16/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMIAWUYHCVBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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